molecular formula C13H22N2 B8314409 (+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine

(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine

Cat. No. B8314409
M. Wt: 206.33 g/mol
InChI Key: NLNPTDUECXXCML-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (15 g, 93%) was prepared from 2-(dimethylamino)-2-methylbutanenitrile D23 (9.9 g, 0.078 mol) and phenyllithium in dibutylether (87.3 ml of a 1.8M solution; 0.157 mol) in THF (400 ml), followed by reaction with sodium borohydride (5.25 g, 0.138 mol) in methanol (450 ml) in a similar manner to that described in D5. Mass spectrum (Electrospray LC/MS), ES+: Found 207 (MH+). C13H22N2 requires 206. Ret. times 0.83 and 1.10 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]([CH3:8])([CH2:6][CH3:7])[C:4]#[N:5].[C:10]1([Li])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[BH4-].[Na+].CC(N1CCCC1)(C)C(N)C1C=CC=CC=1>C(OCCCC)CCC.C1COCC1.CO>[NH2:5][CH:4]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:3]([N:2]([CH3:9])[CH3:1])([CH3:8])[CH2:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C#N)(CC)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)N)(C)N1CCCC1
Step Three
Name
Quantity
5.25 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
times 0.83 and 1.10 min.
Duration
1.1 min

Outcomes

Product
Name
Type
product
Smiles
NC(C(CC)(C)N(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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